molecular formula C12H13ClN2O2 B14911339 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

Cat. No.: B14911339
M. Wt: 252.69 g/mol
InChI Key: SQBKCJYBOVWUHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline is an organic compound with the molecular formula C12H13ClN2O2. This compound features a chloro-substituted methoxybenzene ring linked to an aniline moiety, which is further connected to a methylisoxazole group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine hydrochloride and an appropriate alkyne or nitrile.

    Substitution reaction: The chloro and methoxy groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.

    Coupling reaction: The final step involves coupling the isoxazole moiety with the substituted aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The chloro and methoxy groups can enhance its binding affinity to target molecules, while the isoxazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: Similar structure but lacks the methoxy and isoxazole groups.

    2-Methylaniline: Lacks the chloro, methoxy, and isoxazole groups.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfonamide group instead of the isoxazole ring.

Uniqueness

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and potential biological activities. The combination of chloro, methoxy, and isoxazole groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

InChI

InChI=1S/C12H13ClN2O2/c1-8-5-10(15-17-8)7-14-11-6-9(13)3-4-12(11)16-2/h3-6,14H,7H2,1-2H3

InChI Key

SQBKCJYBOVWUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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